molecular formula C16H15N7O7S B451636 3-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-nitro-1H-pyrazole-5-carboxamide

3-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B451636
M. Wt: 449.4g/mol
InChI Key: MTVXITIYCYETAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a nitro group, a carboxamide group, and a sulfamoyl group attached to a phenyl ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the carboxamide group: This step involves the reaction of the nitro-pyrazole with an appropriate amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the sulfamoylphenyl group: This can be synthesized by reacting 4-aminophenylsulfonamide with 6-methoxypyrimidine-4-sulfonyl chloride under basic conditions.

    Final coupling: The final step involves coupling the sulfamoylphenyl group with the nitro-pyrazole-carboxamide intermediate using a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Hydrochloric acid, sodium hydroxide.

    Substitution: Sodium methoxide, methyl iodide.

Major Products

    Reduction of the nitro group: 3-amino-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-1H-pyrazole-5-carboxamide.

    Hydrolysis of the carboxamide group: 3-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-nitro-1H-pyrazole-5-carboxylic acid and the corresponding amine.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of sulfamoyl and nitro groups on biological activity. It can also serve as a probe to investigate enzyme-substrate interactions.

Medicine

Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The presence of multiple functional groups allows for fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-1H-pyrazole-5-carboxamide: Lacks the methoxy and sulfamoyl groups, resulting in different chemical and biological properties.

    3-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-1H-pyrazole-5-carboxamide:

    3-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-nitro-1H-pyrazole: Lacks the carboxamide group, altering its chemical behavior and biological activity.

Uniqueness

The unique combination of functional groups in 3-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-nitro-1H-pyrazole-5-carboxamide provides it with distinct chemical and biological properties

Properties

Molecular Formula

C16H15N7O7S

Molecular Weight

449.4g/mol

IUPAC Name

3-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H15N7O7S/c1-29-12-7-11(17-8-18-12)22-31(27,28)10-5-3-9(4-6-10)19-15(24)13-14(23(25)26)16(30-2)21-20-13/h3-8H,1-2H3,(H,19,24)(H,20,21)(H,17,18,22)

InChI Key

MTVXITIYCYETAS-UHFFFAOYSA-N

SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C(=NN3)OC)[N+](=O)[O-]

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C(=NN3)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.